N-乙酰-L-天冬氨酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-L-aspartic acid-d3-1 is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins and neurotransmission .

科学研究应用

N-Acetyl-L-aspartic acid-d3-1 has a wide range of applications in scientific research:

作用机制

Target of Action

N-Acetyl-L-Aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .

Mode of Action

NAA-d3, like its parent compound NAA, is involved in fluid balance in the brain . It is synthesized in the mitochondria from the amino acid aspartic acid and acetyl-coenzyme A .

Biochemical Pathways

NAA is a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that naa plays a critical role across various cell types and its significance is evident in pathophysiological contexts, including canavan disease and cancer metabolism .

Action Environment

The action of NAA-d3, like NAA, is influenced by the environment in which it is present. For instance, the inability of administered NAA to affect the endogenous level of NAA in the brain suggests that the amino acid cannot pass the blood-brain barrier .

生化分析

Biochemical Properties

N-Acetyl-L-Aspartic Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase . The metabolism of N-Acetyl-L-Aspartic Acid-d3 has been implicated in lipid synthesis and histone acetylation .

Cellular Effects

N-Acetyl-L-Aspartic Acid-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Evidence suggests that intact N-Acetyl-L-Aspartic Acid-d3 might substantially impact cellular signaling, particularly processes such as histone acetylation .

Molecular Mechanism

N-Acetyl-L-Aspartic Acid-d3 exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Acetyl-L-Aspartic Acid-d3 is involved in several metabolic pathways. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase . The catabolism of N-Acetyl-L-Aspartic Acid-d3 to acetate and aspartate has been implicated in tumor growth .

准备方法

Synthetic Routes and Reaction Conditions

N-Acetyl-L-aspartic acid-d3-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Acetyl-L-Aspartic Acid molecule. The synthesis involves the acetylation of L-aspartic acid with deuterated acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of N-Acetyl-L-aspartic acid-d3-1 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 99% .

化学反应分析

Types of Reactions

N-Acetyl-L-aspartic acid-d3-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Acetyl-L-aspartic acid-d3-1 can produce N-Acetyl-L-aspartic acid-d3-1 oxide, while reduction can yield N-Acetyl-L-aspartic acid-d3-1 alcohol .

相似化合物的比较

Similar Compounds

N-Acetyl-L-Aspartic Acid: The non-deuterated form of N-Acetyl-L-aspartic acid-d3-1.

N-Acetyl-L-Aspartyl-L-Glutamate: A neurotransmitter synthesized by peptide bond formation between N-Acetyl-L-Aspartic Acid and glutamate.

N-Acetyl-DL-Aspartic Acid: A racemic mixture of N-Acetyl-L-Aspartic Acid and N-Acetyl-D-Aspartic Acid.

Uniqueness

N-Acetyl-L-aspartic acid-d3-1 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantitation and tracking in metabolic studies, providing insights into the pharmacokinetics and metabolic profiles of drugs .

生物活性

N-Acetyl-L-aspartic acid-d3-1 (NAA-d3-1) is a stable isotopic form of N-acetyl-L-aspartic acid (NAA), a compound predominantly found in the brain and involved in various biological processes. This article explores the biological activity of NAA-d3-1, focusing on its metabolic pathways, neuroprotective roles, and implications in neurological disorders.

Overview of N-Acetyl-L-aspartic Acid

NAA is synthesized from L-aspartate and acetyl-CoA through the action of aspartate N-acetyltransferase. It is primarily localized in neurons and plays a critical role in neuronal metabolism, myelin production, and neurotransmitter regulation. The compound is also implicated in several neurological conditions, including Canavan disease, where abnormal accumulation leads to neurotoxicity and metabolic disturbances .

Metabolic Pathways

NAA is involved in several key metabolic pathways:

- Neuronal Protein Synthesis : NAA contributes to the regulation of protein synthesis within neurons, impacting overall neuronal health and function.

- Myelin Production : The acetate moiety from NAA is utilized for synthesizing fatty acids and steroids necessary for myelin formation, crucial for proper nerve conduction .

- Neurotransmitter Metabolism : NAA participates in the metabolism of neurotransmitters such as aspartate and glutamate, which are vital for synaptic transmission and plasticity .

Neuroprotective Effects

Research indicates that NAA exhibits neuroprotective properties through several mechanisms:

- Osmotic Regulation : NAA helps maintain osmotic balance within neurons, protecting them from osmotic stress.

- Antioxidant Activity : The compound may mitigate oxidative stress by regulating redox states within neuronal cells .

- Support for Mitochondrial Function : NAA plays a role in mitochondrial metabolism, enhancing ATP production essential for neuronal energy needs .

Case Studies

- Canavan Disease : Elevated levels of NAA are characteristic of Canavan disease, a genetic disorder leading to severe neurological impairment. Studies show that monitoring NAA levels can aid in diagnosing and understanding the progression of this condition .

- Stroke Patients : In a study involving stroke patients, elevated urinary excretion of NAA was observed, indicating its potential role as a biomarker for neuronal damage and recovery .

Toxicological Assessment

Toxicological studies have assessed the safety profile of NAA:

- Mutagenicity Studies : Comprehensive mutagenicity assessments conducted under OECD guidelines demonstrated no evidence of mutagenicity for both NAA and its precursor L-aspartate. This suggests that dietary intake of NAA poses minimal risk concerning genetic mutations .

- Neurotoxicity Risks : While high concentrations of NAA can be neurotoxic, typical physiological levels do not exhibit harmful effects. Chronic exposure to elevated levels may lead to metabolic acidosis and associated complications .

Data Summary

The following table summarizes key findings related to the biological activity of NAA-d3-1:

| Parameter | Findings |

|---|---|

| Synthesis | Derived from L-aspartate and acetyl-CoA |

| Primary Location | Neurons |

| Key Functions | Protein synthesis regulation, myelin production |

| Neuroprotective Roles | Osmotic regulation, antioxidant activity |

| Clinical Implications | Biomarker for Canavan disease; elevated in stroke |

| Safety Profile | No mutagenicity; potential neurotoxicity at high levels |

属性

IUPAC Name |

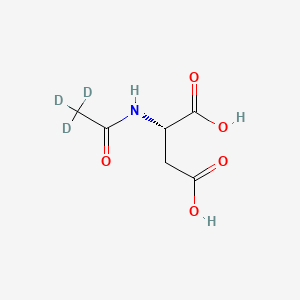

(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-OSIBIXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。